Product packaging for Fmoc-Phe(2-Br)-OH(Cat. No.:CAS No. 220497-47-2)

Fmoc-Phe(2-Br)-OH

Cat. No.: B1301975
CAS No.: 220497-47-2
M. Wt: 466.3 g/mol
InChI Key: GRJPAUULVKPBHU-QFIPXVFZSA-N
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Description

Contextualization of Unnatural Amino Acids in Modern Chemical Research

Unnatural amino acids are amino acids that are not among the 20 proteinogenic amino acids genetically coded in organisms. researchgate.net Their significance in contemporary research stems from their structural diversity and functional versatility, which allow for the fine-tuning of molecular properties. researchgate.net The introduction of UAAs into peptides or other molecular frameworks can confer a range of desirable attributes, including increased stability, enhanced bioactivity, and improved selectivity for specific biological targets. This has made them invaluable tools in drug discovery, where they are used to develop novel therapeutics with improved pharmacological profiles. nih.govacs.org Researchers can design molecules with greater potency and reduced toxicity by leveraging the unique characteristics of UAAs. acs.org

The ability to modify the side chain, amino group, or carboxyl group of amino acids provides a flexible platform for molecular design. This has led to the development of innovative approaches in protein engineering, the creation of antibody-drug conjugates, and the advancement of targeted therapies. acs.org Consequently, UAAs have become indispensable components in the synthesis of new pharmaceutical agents, with a significant percentage of small-molecule drugs containing UAA residues or their derivatives. researchgate.net

Significance of Phenylalanine Derivatives in Bioactive Molecule Design

Phenylalanine, an essential aromatic amino acid, and its derivatives are of particular interest in the design of bioactive molecules. The phenyl group provides a scaffold that can be readily modified to explore structure-activity relationships (SAR). The synthesis of various phenylalanine derivatives has been extensively studied, leading to a wide array of analogues with diverse applications. nih.gov

The incorporation of substituents onto the phenyl ring can profoundly influence the molecule's conformational preferences, binding affinities, and metabolic stability. For instance, the introduction of halogen atoms, such as bromine, can alter the electronic properties of the aromatic ring and provide a handle for further chemical modifications through cross-coupling reactions. chemimpex.comresearchgate.net These modifications are crucial in the development of peptide-based therapeutics and other complex organic molecules. nih.govarizona.edu The strategic placement of different functional groups on the phenylalanine backbone allows for the creation of novel structures with tailored biological activities. rsc.org

Overview of Fmoc-L-2-Bromophenylalanine as a Versatile Synthetic Building Block

Fmoc-L-2-Bromophenylalanine is a derivative of the amino acid L-phenylalanine, featuring two key modifications: a bromine atom at the ortho (2-position) of the phenyl ring and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group. chemimpex.com The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted reactions at the amino terminus during peptide chain elongation. ontosight.ai

The presence of the bromine atom on the phenyl ring makes Fmoc-L-2-Bromophenylalanine a particularly versatile building block. chemimpex.com This halogen atom can serve as a reactive site for various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This enables the introduction of a wide range of aryl and heteroaryl groups at this position, allowing for the synthesis of diverse biaryl-containing amino acids and peptides. researchgate.net This capability is highly valuable in medicinal chemistry for creating libraries of compounds for drug screening and for optimizing the properties of lead compounds. chemimpex.comontosight.ai

Below is a table summarizing the key chemical properties of Fmoc-L-2-Bromophenylalanine.

PropertyValue
CAS Number 220497-47-2
Molecular Formula C₂₄H₂₀BrNO₄
Molecular Weight 466.3 g/mol
Appearance White powder
Melting Point 160 - 170 °C
Optical Rotation [a]D20 = -67 ± 2º (c=1 in DMF)

Table 1: Chemical properties of Fmoc-L-2-Bromophenylalanine. Data sourced from chemimpex.com.

The strategic combination of the Fmoc protecting group and the reactive bromo-substituent endows Fmoc-L-2-Bromophenylalanine with significant utility in the synthesis of complex peptides and non-peptidic molecules, establishing it as a key component in the toolbox of modern synthetic chemistry. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20BrNO4 B1301975 Fmoc-Phe(2-Br)-OH CAS No. 220497-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJPAUULVKPBHU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370315
Record name 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-47-2
Record name 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-2-bromophenylalanine
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Iii. Strategic Integration of Fmoc L 2 Bromophenylalanine in Peptide Synthesis Methodologies

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide production, and the Fmoc/tBu strategy is the most widely used method. nih.govresearchgate.netcsic.es This approach involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. researchgate.net The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acid, which is removed at each cycle to allow for the next amino acid to be coupled. csic.es

The use of Fmoc-L-2-Bromophenylalanine in SPPS offers several advantages. The Fmoc protecting group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638). csic.eschempep.com This is in contrast to the harsher acidic conditions required for the alternative Boc/Bzl strategy, making the Fmoc method compatible with a wider range of sensitive functional groups that may be present in complex peptides. nih.govcsic.es

Key Features of Fmoc-SPPS:

Mild Deprotection: The Fmoc group is removed with a base, preserving acid-labile functionalities. chempep.com

Automation: The process is easily automated, allowing for the efficient synthesis of long peptide chains. nih.gov

Monitoring: The cleavage of the Fmoc group releases a chromophore that can be detected by UV spectroscopy, allowing for real-time monitoring of the deprotection step. chempep.com

Incorporation of Fmoc-L-2-Bromophenylalanine into Peptide Chains

The incorporation of Fmoc-L-2-Bromophenylalanine into a growing peptide chain follows the standard steps of Fmoc-SPPS. nih.govcsic.es The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide. uci.edu This is typically achieved by treating the resin with a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF). uci.eduyoutube.com

Once the N-terminal amine is free, the carboxylic acid of Fmoc-L-2-Bromophenylalanine is activated. youtube.com This activation is crucial for the formation of the new peptide bond. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HATU. chempep.com The activated Fmoc-L-2-Bromophenylalanine is then added to the resin, and the coupling reaction proceeds to form the new peptide bond. uci.edu The completion of the coupling reaction can be monitored using qualitative tests like the Kaiser test to ensure that all free amines have reacted. youtube.com

General Steps for Incorporation:

Fmoc Deprotection: Removal of the Fmoc group from the resin-bound peptide with a piperidine solution. uci.edu

Washing: Thorough washing of the resin to remove excess piperidine and the cleaved Fmoc byproduct.

Activation: Activation of the carboxyl group of Fmoc-L-2-Bromophenylalanine using a coupling reagent. youtube.com

Coupling: Addition of the activated amino acid to the resin to form the peptide bond. uci.edu

Washing: Final washing to remove unreacted reagents and byproducts.

Facilitation of Complex Peptide Architecture Creation

The unique properties of Fmoc-L-2-Bromophenylalanine make it a valuable tool for the synthesis of complex peptide architectures. researchgate.netcsic.es The bromine atom on the phenyl ring can serve as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of peptides with non-natural structures and enhanced biological activities. chemimpex.com

The mild conditions of Fmoc-SPPS are particularly advantageous for the synthesis of peptides containing post-translational modifications (PTMs), such as phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc-SPPS. nih.govresearchgate.net This allows for the synthesis of complex modified peptides that more closely mimic their natural counterparts. nih.gov

Furthermore, the Fmoc strategy has been instrumental in overcoming challenges associated with "difficult sequences," which are peptide chains prone to aggregation and incomplete reactions. nih.govresearchgate.net The development of techniques such as the use of pseudoprolines and backbone protection has expanded the capabilities of Fmoc-SPPS, enabling the synthesis of longer and more complex peptides. nih.gov

Optimization of Coupling Conditions for Brominated Phenylalanine

While the general principles of Fmoc-SPPS apply, the incorporation of modified amino acids like brominated phenylalanine can sometimes require optimization of coupling conditions to ensure high yields and purity. chempep.com Standard coupling conditions may not always be sufficient, potentially leading to incomplete reactions and the formation of byproducts. chempep.com

For sterically hindered or electronically deactivated amino acids, more potent coupling reagents such as HATU may be necessary to drive the reaction to completion. chempep.com The choice of solvent can also play a critical role, with mixtures of DMF and dichloromethane (B109758) (DCM) often being used to facilitate both the activation and coupling steps. chempep.com In some cases, the use of Fmoc amino acid fluorides, which are highly reactive, can be an effective strategy for difficult couplings. chempep.com

Researchers have also explored various combinations of coupling reagents and conditions to minimize side reactions like epimerization, which is the loss of stereochemical integrity at the α-carbon of the amino acid. rsc.org For instance, the use of 1-hydroxybenzotriazole (B26582) (HOBt) with diisopropylcarbodiimide (DIC) in DCM has been shown to provide a good balance of a high coupling rate and low epimerization. rsc.org

Table 1: Common Coupling Reagents in Fmoc-SPPS

Coupling ReagentDescription
HATU A highly effective uronium-based coupling reagent, often used for difficult couplings. chempep.com
HBTU Another common uronium-based reagent, similar in function to HATU.
DIC/HOBt A classic carbodiimide-based activation method that is cost-effective and generally reliable. rsc.org
PyBOP A phosphonium-based coupling reagent known for its high efficiency. nih.gov

Design and Synthesis of Modified Peptides

The ability to incorporate non-natural amino acids like Fmoc-L-2-Bromophenylalanine is a key driver in the design and synthesis of modified peptides with novel properties and functions. researchgate.net

Introduction of Specific Functionalities into Peptides

The bromine atom in Fmoc-L-2-Bromophenylalanine provides a versatile chemical handle that can be used to introduce a wide range of specific functionalities into peptides. researchgate.net This is typically achieved through post-synthetic modification of the peptide while it is still attached to the solid support or after it has been cleaved.

A prominent application of the bromo-substituent is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of new aryl or heteroaryl groups at the 2-position of the phenylalanine side chain, leading to the creation of biaryl-containing amino acids (Bip derivatives) within the peptide sequence. nih.gov This method has been successfully used to synthesize a variety of unnatural biaryl-containing amino acids that can be readily used in subsequent Fmoc-SPPS. nih.gov

Table 2: Applications of the Bromo-Functional Group

Reaction TypeFunctionality Introduced
Suzuki-Miyaura Coupling Aryl and heteroaryl groups, creating biaryl structures. nih.gov
Stille Coupling Vinyl groups, which can be further functionalized. nih.gov
Sonogashira Coupling Alkynyl groups, for the introduction of linear functionalities.
Buchwald-Hartwig Amination Nitrogen-containing groups, for creating novel side-chain structures.

Synthesis of Novel Peptide Sequences

The incorporation of Fmoc-L-2-Bromophenylalanine and other modified amino acids enables the synthesis of novel peptide sequences with tailored properties. researchgate.netcsic.es These modifications can be designed to enhance the peptide's stability, receptor binding affinity, or pharmacokinetic profile.

For example, the introduction of bulky or non-natural side chains can protect the peptide from enzymatic degradation, thereby increasing its half-life in biological systems. researchgate.net Furthermore, the specific functionalities introduced via the bromo-substituent can be used to create peptides with unique conformational constraints, which can lead to higher binding specificity for their biological targets. nbinno.com

The ability to create diverse peptide libraries containing these novel sequences is a powerful tool in drug discovery, allowing for the screening of large numbers of compounds to identify lead candidates with desired therapeutic activities. nih.gov The versatility of Fmoc-L-2-Bromophenylalanine as a building block continues to contribute to the expanding landscape of peptide-based therapeutics.

Biaryl-Bridged Peptide Formation

The incorporation of Fmoc-L-2-bromophenylalanine into peptide sequences provides a crucial chemical handle for the synthesis of conformationally constrained macrocyclic peptides through the formation of biaryl bridges. This is most notably achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov In this approach, the bromine atom on the phenyl ring of the L-2-bromophenylalanine residue serves as an electrophilic partner (the aryl halide).

The synthesis strategy involves the solid-phase preparation of a linear peptide precursor that contains both Fmoc-L-2-bromophenylalanine and another aromatic amino acid functionalized as a boronic acid or boronate ester (e.g., a derivative of tyrosine or phenylalanine). nih.gov The subsequent intramolecular cyclization is performed on the resin-bound peptide. The palladium catalyst, in the presence of a suitable base, facilitates the carbon-carbon bond formation between the 2-position of the bromophenylalanine ring and the boron-bearing aromatic ring, yielding a rigid biaryl-bridged macrocycle. nih.gov This method allows for the direct, carbogenic fusion of amino acid side chains, creating a robust covalent linkage that significantly restricts the peptide's conformational freedom. nih.gov

The regiochemistry of the coupling partners—for instance, using a 2-bromophenylalanine residue—allows for the systematic creation of specific biaryl configurations, which in turn enables the fine-tuning of the resulting macrocycle's three-dimensional structure. nih.gov

Table 1: Key Components in Suzuki-Miyaura Reaction for Biaryl Bridge Formation

Component Role Example
Aryl Halide Residue Electrophilic Partner L-2-Bromophenylalanine
Aryl Boronate Residue Nucleophilic Partner L-Phenylalanine-4-boronic acid
Catalyst Facilitates C-C bond formation Palladium(0) complexes (e.g., Pd(PPh₃)₄)
Base Activates the boronic acid Aqueous Na₂CO₃, K₃PO₄

| Solvent | Reaction Medium | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) |

Impact on Peptide Structure and Conformation

Conformational Analysis of Peptides Containing Bromophenylalanine

The introduction of a bromophenylalanine residue, and particularly its subsequent conversion into a biaryl bridge, has a profound impact on the peptide's conformational landscape. Linear peptides are often characterized by high conformational flexibility, which can be observed through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov In an unstructured linear peptide, NMR spectra typically show a narrow dispersion of chemical shifts, especially for the alpha-protons (Hα), and coupling constants indicative of a random coil state. nih.gov

Upon cyclization via a biaryl bridge involving the 2-bromophenylalanine residue, the peptide becomes significantly more constrained. This structural rigidification is directly observable in the NMR data. nih.gov A detailed conformational analysis of the resulting macrocyclic peptide reveals several key changes:

Increased Chemical Shift Dispersion: The Hα chemical shifts become more spread out, indicating that the protons reside in more diverse and well-defined chemical environments due to a stable, folded structure. nih.gov

Appearance of Non-Sequential NOEs: Nuclear Overhauser Effect (NOE) correlations appear between amino acid residues that are not adjacent in the primary sequence. nih.gov These NOEs are critical evidence of spatial proximity in the folded three-dimensional structure and are a hallmark of a constrained conformation. nih.gov

Table 2: Comparative NMR Characteristics of Linear vs. Biaryl-Bridged Peptides

NMR Parameter Linear Peptide Precursor Biaryl-Bridged Cyclic Peptide Implication
Hα Chemical Shift Dispersion Narrow Wide Transition from flexible, random coil to a structured conformation. nih.gov
³J(HαNH) Coupling Constants Averaged values (~6-8 Hz) Values indicative of specific torsion angles Defined backbone angles (φ) in a rigid structure.
NOE Connectivity Primarily sequential (i to i+1) Sequential and non-sequential (e.g., i to i+3, i to i+4) Evidence of through-space proximity and a folded structure. nih.gov

| NH Temperature Coefficients | High values (> -4.5 ppb/K) | Low values (< -4.5 ppb/K) for specific protons | Indicates protons are shielded from the solvent, likely involved in intramolecular hydrogen bonds. |

Stereochemical Influence on Peptide Secondary Structures

The specific stereochemistry of Fmoc-L-2-Bromophenylalanine plays a critical role in dictating the secondary structure of the resulting peptide. The L-configuration is the naturally occurring stereoisomer for amino acids and is essential for the formation of canonical right-handed α-helices and standard β-sheet structures. However, the presence of a bulky bromine atom at the ortho-position of the phenyl ring introduces significant steric hindrance that can perturb these common secondary structural motifs.

The sheer size of the ortho-bromo substituent can sterically clash with the preceding residue's side chain or the peptide backbone itself. This steric repulsion can restrict the allowable values for the phi (φ) and psi (ψ) dihedral angles, potentially preventing the peptide from adopting the ideal geometry required for a stable α-helix or β-sheet.

α-Helix Disruption: The formation of an α-helix requires residues to adopt φ and ψ angles of approximately -57° and -47°, respectively. The bulky ortho-bromo group may create unfavorable steric interactions that destabilize this conformation, acting as a "helix-breaker" or inducing a kink in the helix.

β-Sheet Formation: In β-sheets, the side chains of adjacent residues on the same strand point in opposite directions. The steric bulk of 2-bromophenylalanine could influence the planarity of the sheet and the hydrogen bonding patterns between adjacent strands.

Conversely, when used to form a biaryl bridge, the L-stereochemistry, in conjunction with the fixed geometry of the macrocycle, can be used to pre-organize a peptide strand into a specific turn or loop structure. This conformational constraint can enforce a particular secondary structure, such as a β-turn, that might otherwise be transient or unstable in a linear analogue. The stereochemical arrangement is therefore a crucial determinant of the final, stabilized peptide architecture.

Iv. Applications in Chemical Biology and Protein Engineering Via Fmoc L 2 Bromophenylalanine

Site-Specific Incorporation of Unnatural Amino Acids into Proteins

The cornerstone of utilizing UAAs like L-2-bromophenylalanine is the ability to incorporate them into a specific position within a protein's amino acid sequence. This is achieved by repurposing the cell's own translational machinery. stanford.edu The process requires an "orthogonal" system—a new aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA)—that functions independently of the host cell's endogenous pairs. bohrium.com This engineered pair is designed to uniquely recognize the UAA and a specific codon, typically a stop codon like UAG (amber), thereby directing the insertion of the UAA during protein synthesis. stanford.edu

The standard genetic code encompasses 20 canonical amino acids. Genetic code expansion techniques make it possible to add new building blocks, such as L-2-bromophenylalanine, to this repertoire. mdpi.com This methodology provides a powerful tool for exploring protein structure and function and for generating proteins with new or enhanced properties. nih.gov By assigning a codon that would normally terminate protein synthesis (a stop codon) to a UAA, scientists can site-specifically introduce novel chemical functionalities into a target protein. nih.gov The presence of the bromine atom on the phenyl ring of L-2-bromophenylalanine, for instance, introduces a unique chemical handle that is not present in any of the 20 natural amino acids. This allows for subsequent chemical modifications and the generation of homogeneously modified proteins, which is crucial for detailed biochemical and biophysical studies. mdpi.com

A significant challenge in genetic code expansion is the development of orthogonal tRNA/aaRS pairs that efficiently and selectively incorporate the desired UAA. nih.gov An ideal orthogonal aaRS must charge its cognate orthogonal tRNA with the UAA but not with any of the 20 canonical amino acids, and the orthogonal tRNA must not be recognized by any of the cell's endogenous synthetases. bohrium.com

Research on the related compound, p-bromophenylalanine (pBrF), illustrates the detailed engineering required. To achieve high-fidelity incorporation of pBrF in E. coli, scientists re-engineered both a yeast phenylalanyl-tRNA synthetase (yPheRS) and its corresponding tRNA. nih.gov The native synthetase was prone to mischarging the orthogonal tRNA with natural amino acids like tryptophan and lysine. nih.gov Two key strategies were employed to overcome this:

tRNA Redesign: A specific Watson-Crick base pair in the yeast tRNA was disrupted. This modification successfully eliminated mischarging by the endogenous E. coli lysyl-tRNA synthetase. nih.gov

Synthetase Engineering: The binding site of the yeast PheRS was redesigned to enhance its specificity for the brominated phenylalanine analog. A specific mutation, T415A, resulted in a variant synthetase with a five-fold higher activity for pBrF compared to tryptophan. nih.gov

The combination of these modifications in the tRNA and synthetase allowed for the incorporation of p-bromophenylalanine in response to an amber stop codon with a fidelity of at least 98%. nih.gov Similar directed evolution and rational design principles are applied to develop specific orthogonal pairs for Fmoc-L-2-Bromophenylalanine. nih.gov

Table 1: Engineering an Orthogonal System for Bromophenylalanine Incorporation
ComponentModificationPurposeOutcome
Yeast Phenylalanyl-tRNA Synthetase (yPheRS)T415A point mutationEnhance specificity for p-bromophenylalanine over natural amino acids.5-fold higher activity for pBrF compared to Tryptophan. nih.gov
Yeast Suppressor tRNA (ytRNAPheCUA)Disruption of base pair at nucleotides 30 and 40Reduce mischarging by endogenous E. coli synthetases.Eliminated misincorporation of Lysine. nih.gov
Combined SystemMutant yPheRS (T415A) + Mutant ytRNAAchieve high-fidelity incorporation of p-bromophenylalanine.≥98% fidelity in response to an amber codon. nih.gov

Probing Protein Structure, Dynamics, and Interactions

Once incorporated into a protein, L-2-bromophenylalanine acts as a powerful biophysical probe. The unique properties of the bromine atom—its size, electronegativity, and its utility as a heavy atom—can be leveraged to investigate various aspects of protein biology.

Table 2: Comparative Properties of Phenylalanine and 2-Bromophenylalanine
PropertyL-PhenylalanineL-2-Bromophenylalanine
Side ChainBenzyl2-Bromobenzyl
Key FeatureHydrophobic aromatic ringBulky, electronegative bromine atom; heavy atom for phasing
Van der Waals Radius (Aromatically-bound H vs. Br)~1.2 Å (Hydrogen)~1.85 Å (Bromine)
Application as ProbeLimited intrinsic probing abilityCross-linking, X-ray crystallography, modulation of stability

Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular processes. nih.gov The incorporation of UAAs provides a method to "freeze" these often transient interactions. thermofisher.com The bromo-phenylalanine side chain can be utilized in cross-linking reactions. osti.gov When 2-bromophenylalanine is positioned at the interface of a suspected protein complex, it can be used to form a covalent bond with a nearby interacting partner, effectively trapping the complex for subsequent analysis by methods like Western blotting or mass spectrometry. thermofisher.comnih.gov This approach allows for the identification of binding partners and the mapping of interaction surfaces with high precision.

X-ray crystallography is a primary technique for determining the three-dimensional structure of proteins at atomic resolution. nih.gov A major challenge in crystallography is the "phase problem," which can be solved using heavy atoms. The bromine atom in 2-bromophenylalanine is sufficiently electron-rich to serve as a heavy atom for phasing in X-ray diffraction experiments. osti.gov By incorporating this UAA into an enzyme, particularly near the active site, its position can be used to solve the crystal structure. This is especially valuable for studying enzyme-substrate or enzyme-inhibitor complexes, providing high-resolution snapshots of the interactions that govern catalysis and inhibition. acs.orgnih.govresearchgate.net This technique offers detailed insights into the molecular architecture of active sites and the mechanisms of enzymatic reactions. nih.gov

Development of Engineered Proteins with Enhanced Properties

The introduction of Fmoc-L-2-bromophenylalanine into protein structures allows for the precise modification of their properties. The bromine atom can alter protein folding, stability, and intermolecular interactions, leading to the development of proteins with novel and improved characteristics.

The incorporation of halogenated amino acids like 2-bromophenylalanine can significantly influence the biophysical properties of proteins. The bromine atom, being larger and more electronegative than hydrogen, can introduce new non-covalent interactions, such as halogen bonding, which can affect protein stability and conformation. While specific quantitative data on the biophysical changes induced by 2-bromophenylalanine incorporation is an active area of research, the principles derived from studies of similar halogenated amino acids provide a strong foundation for its application.

Research in the broader field of protein engineering has demonstrated that the substitution of natural amino acids with halogenated analogues can lead to substantial increases in protein stability. For instance, the introduction of fluorinated phenylalanines has been shown to enhance the thermal stability of proteins. This "fluoro-stabilization effect" is attributed to the unique properties of the carbon-fluorine bond and its influence on the surrounding protein structure. Similarly, the bromine atom in 2-bromophenylalanine can modulate local hydrophobic and electronic environments within the protein core or at its surface, potentially leading to altered folding kinetics and increased resistance to thermal or chemical denaturation. The precise impact of such a substitution is context-dependent, relying on the specific location of the amino acid within the protein's three-dimensional structure and its interactions with neighboring residues.

A significant application of peptides containing 2-bromophenylalanine is the functionalization of hydrophobic surfaces, such as polystyrene, to impart new biological activities. This is particularly relevant in the development of biomedical devices, biosensors, and antimicrobial surfaces. A study by Corrales-Ureña et al. demonstrated a novel strategy for immobilizing an antimicrobial peptide onto a polystyrene surface. rsc.org

The study utilized a bio-interfactant layer composed of the enzyme laccase and maltodextrin to facilitate the stable immobilization of the peptide onto the hydrophobic polystyrene surface. rsc.org This approach avoids the need for chemical spacers and allows the peptide to maintain its antimicrobial activity. The successful functionalization of the polystyrene surface was confirmed by various surface characterization techniques, which showed changes in surface properties consistent with the presence of the immobilized peptide layer. rsc.org

The following table summarizes the changes in the water contact angle of the polystyrene surface at different stages of functionalization, indicating the successful modification of the surface from a more hydrophobic to a more hydrophilic nature, which is indicative of protein and peptide adsorption.

SurfaceWater Contact Angle (°)
Polystyrene (PS)90.1 ± 1.5
PS + Laccase/Maltodextrin65.2 ± 2.1
PS + Laccase/Maltodextrin + Peptide58.9 ± 1.8

This table presents data on the change in surface hydrophobicity, a key indicator of successful surface functionalization.

This research highlights the utility of incorporating Fmoc-L-2-bromophenylalanine into peptide sequences designed for surface modification, enabling the creation of functional materials with potential applications in various biotechnological and biomedical fields.

V. Fmoc L 2 Bromophenylalanine in Medicinal Chemistry and Rational Drug Design

Design and Development of Novel Pharmaceutical Agents

The application of Fmoc-L-2-Bromophenylalanine is integral to the modern drug discovery process. Its distinct chemical features facilitate the synthesis of innovative molecules designed to interact with specific biological targets, ultimately leading to the development of new therapeutics. chemimpex.com

Fmoc-L-2-Bromophenylalanine is widely utilized in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for building peptide chains. chemimpex.comchemimpex.com The Fmoc group is essential for this process, as it reversibly protects the amino group of the amino acid, allowing for the sequential and controlled addition of amino acids to a growing peptide chain. chemimpex.comnih.gov This method is renowned for its efficiency and is central to the production of peptide-based drugs. nih.gov

The presence of the bromine atom on the phenyl ring enhances the molecule's utility, providing a reactive handle for further chemical modifications, such as cross-coupling reactions. chemimpex.com This enables the creation of complex peptide structures and bioconjugates with tailored biological activities. chemimpex.com

ComponentFunctionAdvantage in Synthesis
Fmoc Group Protects the N-terminus (amino group) of the amino acid.Allows for controlled, stepwise addition of amino acids during SPPS; easily removed under mild basic conditions. nih.gov
L-Phenylalanine Core Provides the basic amino acid scaffold.Serves as the structural backbone for incorporation into the peptide chain.
2-Bromo Substitution Introduces a halogen atom at the ortho position of the phenyl ring.Enhances reactivity and offers a site for post-synthetic modifications like cross-coupling, enabling the creation of novel peptide sequences with enhanced specificity. chemimpex.com

The incorporation of Fmoc-L-2-Bromophenylalanine into a peptide sequence can significantly alter its three-dimensional structure and physicochemical properties. This modification is a key strategy in rational drug design for developing agents that target specific biological pathways with high precision. chemimpex.comchemimpex.com By replacing a natural amino acid with this brominated analogue, researchers can modulate the peptide's conformation, hydrophobicity, and electronic distribution. nih.gov These changes can lead to improved binding affinity and selectivity for a desired biological target, such as a receptor or enzyme, which is a critical step in designing effective therapeutics. chemimpex.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By making systematic modifications to a molecule and observing the resulting changes in efficacy, researchers can identify the key chemical features required for a desired therapeutic effect.

The position of the bromine atom on the phenylalanine ring—whether it is at the ortho (2-), meta (3-), or para (4-) position—has a significant impact on the molecule's shape, electronics, and biological activity. This principle of positional isomerism is a critical consideration in SAR studies. nih.gov While all isomers introduce a bromine atom, their spatial arrangement dictates how they interact with a biological target.

Changes in the position of a functional group can dramatically alter antibacterial efficacy and the spectrum of activity. nih.gov For example, the ortho position (2-bromo) places the bulky bromine atom adjacent to the peptide backbone, which can introduce specific steric constraints that may force the peptide into a particular conformation favorable for binding to a target. In contrast, a para-substituted isomer would present a different steric and electronic profile to a receptor binding pocket.

Isomer PositionPotential Steric ProfileElectronic InfluenceImplications for Receptor Binding
Ortho (2-position) High steric hindrance near the peptide backbone.Can influence the torsion angles of the amino acid side chain.May promote a specific "locked" conformation, potentially increasing selectivity and affinity for a target pocket that can accommodate this shape.
Meta (3-position) Intermediate steric effect.Alters the electronic distribution of the phenyl ring asymmetrically.Can lead to different non-covalent interactions (e.g., halogen or hydrogen bonds) compared to ortho or para isomers.
Para (4-position) Minimal steric interference with the peptide backbone.The bromine atom extends directly away from the core structure.May allow for interactions with deeper sections of a binding pocket and is less likely to restrict the overall peptide conformation.

The bromine atom introduced via Fmoc-L-2-Bromophenylalanine significantly influences how a molecule interacts with its biological target at the atomic level. researchgate.net Halogens can participate in several types of non-covalent interactions that are crucial for ligand-protein binding.

One of the most important interactions is the halogen bond, where the halogen atom acts as an electrophilic species and interacts favorably with an electronegative atom like oxygen or nitrogen in the protein. nih.govnih.gov The strength of this interaction is tunable and generally follows the trend I > Br > Cl, making bromine a potent contributor to binding affinity. nih.gov Furthermore, halogens can act as weak hydrogen bond acceptors. nih.gov The presence of the bromine atom also increases the hydrophobicity and lipophilicity of the amino acid side chain, which can strengthen binding through hydrophobic interactions within the target's binding pocket. researchgate.netnih.gov

Interaction TypeDescriptionRole of the Bromine Atom in Fmoc-L-2-Bromophenylalanine
Halogen Bonding A non-covalent interaction between a halogen atom (as a Lewis acid) and a Lewis base (e.g., oxygen, nitrogen). nih.govThe bromine atom can form a directional halogen bond with amino acid residues in a protein's active site, contributing to higher binding affinity and selectivity. nih.govnih.gov
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bound to a highly electronegative atom and another nearby electronegative atom.The bromine atom can act as a weak hydrogen bond acceptor, participating in a network of interactions that stabilize the ligand-protein complex. nih.gov
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.The bromophenyl side chain is more hydrophobic than a standard phenylalanine side chain, promoting favorable interactions within nonpolar pockets of a target protein. nih.gov

Bioconjugation Strategies for Targeted Biomedical Applications

Bioconjugation, the chemical linking of two molecules to form a single hybrid, is a cornerstone of modern biomedical research. Fmoc-L-2-bromophenylalanine is a valuable tool in this field, as its brominated phenyl ring provides a reactive handle for attaching peptides to other molecules, such as drugs, imaging agents, or targeting moieties. chemimpex.com This facilitates the creation of multifunctional molecules designed to perform specific tasks within the body.

The primary goal of targeted drug delivery is to concentrate a therapeutic agent at the site of disease, thereby increasing its efficacy while minimizing side effects on healthy tissues. Peptides are frequently used as targeting agents due to their high specificity and ability to bind to receptors overexpressed on the surface of cancer cells. mdpi.com Fmoc-L-2-bromophenylalanine is incorporated into the synthesis of such targeting peptides.

The presence of the 2-bromo-phenyl group allows for post-synthetic modifications, enabling the attachment of cytotoxic drugs or encapsulating them within nanocarriers. For example, peptides containing this residue can be conjugated to nanoparticles or liposomes, creating a system that can selectively deliver a potent drug cargo to a tumor. While research on Fmoc-diphenylalanine has shown its utility in forming hydrogels for controlled drug release, the functional handle on Fmoc-L-2-bromophenylalanine provides additional versatility for covalently linking therapeutics.

Table 1: Applications of Functionalized Peptides in Drug Delivery

Application AreaRole of Functionalized PeptideExample Strategy
Oncology Targeting tumor-specific receptorsConjugation of chemotherapeutic drugs to peptides that bind to cancer cells.
Gene Therapy Delivering nucleic acidsComplexing peptide-based carriers with DNA or RNA to facilitate cell entry.
Anti-inflammatory Site-specific drug releaseDesigning peptides that release an anti-inflammatory agent in response to disease-specific enzymes.

The ability to link different biomolecules is crucial for creating theranostic agents—compounds that combine therapeutic and diagnostic capabilities. The bromo-phenylalanine residue within a peptide sequence serves as a versatile anchor point for bioconjugation. Through metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling), a wide array of molecules can be attached.

This strategy is employed to link targeting peptides to:

Fluorescent dyes or contrast agents for diagnostic imaging.

Photosensitizers for use in photodynamic therapy (PDT), where a light-activated drug destroys cancer cells.

Chelating agents that can bind radioactive metals for nuclear imaging or therapy.

This modular approach allows for the assembly of complex, multifunctional constructs where one part of the molecule directs it to the target and another part performs a diagnostic or therapeutic function. chemimpex.comnih.gov

Radiopharmaceutical Development and Molecular Imaging

Molecular imaging techniques, particularly Positron Emission Tomography (PET), rely on the use of radiopharmaceuticals to visualize and quantify biological processes at the cellular and molecular level. Amino acid-based PET tracers are of significant interest for tumor imaging because cancer cells often exhibit increased amino acid metabolism. nih.gov

Fmoc-L-2-bromophenylalanine is a key precursor for the synthesis of radiolabeled phenylalanine analogs. The bromine atom on the aromatic ring can be substituted with a positron-emitting radionuclide, most notably Fluorine-18 (¹⁸F), which is widely used in PET imaging due to its favorable decay characteristics. nih.gov

The synthesis of tracers like 2-[¹⁸F]-fluoro-L-phenylalanine often involves a multi-step process where the bromo- precursor is first converted to a more reactive intermediate (e.g., a stannylated or boronic ester derivative). This intermediate then undergoes a rapid reaction with [¹⁸F]fluoride to produce the final radiolabeled compound. nih.gov These radiolabeled amino acids are designed to be taken up by cancer cells through amino acid transporters, allowing for the visualization of tumors. nih.gov

Table 2: Phenylalanine-Based PET Tracers and Their Precursors

PET TracerPrecursor TypeRationale for Use in Oncology
2-[¹⁸F]fluoro-L-phenylalanineHalogenated (e.g., Bromo) or Boronic PhenylalanineTargets increased amino acid transport and protein synthesis in tumors. nih.govnih.gov
4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA)Boronated PhenylalanineUsed for both PET imaging and as a guide for Boron Neutron Capture Therapy (BNCT). nih.gov
O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET)Tyrosine derivativeAn established tracer for brain tumor imaging that targets amino acid transport. nih.gov

The clinical success of a radiopharmaceutical depends on its pharmacokinetic properties, including its ability to accumulate in the target tissue while clearing rapidly from non-target tissues and the bloodstream. This results in a high tumor-to-background ratio, which is essential for clear imaging and minimizing radiation dose to healthy organs. nih.gov

Fmoc-L-2-bromophenylalanine can be used as a starting point to systematically modify the structure of a radioligand to optimize these properties. By using the bromo- position as a point of attachment for different linker molecules or albumin binders, researchers can fine-tune the molecule's characteristics. nih.govmdpi.com

Strategies for optimization include:

Altering Linker Chains: Modifying the length and composition of the linker between the radiolabel and the targeting moiety can impact tumor retention and clearance from healthy tissues. nih.gov

Adding Albumin Binders: Incorporating a component that reversibly binds to serum albumin can extend the radioligand's circulation time in the blood, potentially leading to higher tumor uptake. mdpi.com

These rational design approaches, enabled by versatile building blocks like Fmoc-L-2-bromophenylalanine, are critical for developing next-generation radiopharmaceuticals with improved efficacy and safety profiles. nih.gov

Vi. Future Perspectives and Emerging Research Avenues for Fmoc L 2 Bromophenylalanine

Integration with Advanced Screening and Discovery Platforms

Fmoc-L-2-Bromophenylalanine is a valuable building block for constructing diverse peptide libraries for high-throughput screening (HTS), a cornerstone of modern drug discovery. combichemistry.com The ability to incorporate this unnatural amino acid into peptide sequences allows for the generation of vast combinatorial libraries with unique structural motifs. nih.govnih.gov These libraries can be screened against various biological targets to identify novel therapeutic leads. combichemistry.com

The bromine atom serves as a versatile chemical handle for further diversification of these libraries post-synthesis. This feature is particularly advantageous in discovery platforms that integrate combinatorial chemistry with advanced screening methodologies. For instance, peptides containing 2-bromophenylalanine can be synthesized on a solid support and subsequently modified through cross-coupling reactions, leading to a multitude of derivatives from a single peptide sequence. This approach significantly expands the chemical space that can be explored in the search for new bioactive molecules.

Future advancements in robotic automation and miniaturization of screening assays will likely further enhance the utility of Fmoc-L-2-Bromophenylalanine in this domain. combichemistry.com The development of novel screening platforms, such as those based on nuclear magnetic resonance (NMR), can facilitate the rapid and unambiguous identification of interactions between target proteins and peptide libraries containing this modified amino acid. nih.gov

Table 1: Application of Fmoc-L-2-Bromophenylalanine in Advanced Screening

Screening PlatformRole of Fmoc-L-2-BromophenylalaninePotential Outcome
High-Throughput Screening (HTS)Building block for diverse peptide libraries.Identification of novel peptide-based drug candidates.
Combinatorial ChemistryIntroduction of structural diversity and a reactive handle (bromine).Expansion of chemical space for drug discovery.
NMR-based ScreeningComponent of peptide libraries for interaction studies.Rapid identification of protein-peptide interactions.

Development of Novel Catalytic Systems for Derivatization

The bromine atom on the phenyl ring of Fmoc-L-2-Bromophenylalanine is a prime site for post-synthetic modification via various catalytic cross-coupling reactions. chemimpex.com This opens up possibilities for creating peptides with novel functionalities and improved biological properties. A significant area of research is the development of new and efficient catalytic systems to carry out these transformations under mild conditions that are compatible with the peptide backbone and other sensitive functional groups.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have been successfully employed for the derivatization of Fmoc-protected bromophenylalanines. nih.govresearchgate.net These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl groups. nih.gov Future research will likely focus on developing more robust and versatile palladium catalysts, as well as exploring other transition metal-catalyzed reactions, such as copper-mediated cross-couplings, to expand the scope of possible modifications. nih.gov

The development of catalytic systems that can be performed directly on the solid support during peptide synthesis would be a significant advancement, streamlining the synthesis of complex peptide derivatives. Furthermore, exploring enzymatic and chemoenzymatic methods for the derivatization of 2-bromophenylalanine-containing peptides could offer a greener and more selective alternative to traditional chemical catalysis.

Table 2: Catalytic Systems for Derivatization of Fmoc-L-2-Bromophenylalanine

Catalytic SystemReaction TypeIntroduced Functionality
Palladium(II) CatalystsSuzuki-Miyaura Cross-CouplingAryl and heteroaryl groups.
Copper(I) CatalystsThiolationThiophenyl groups.

Expansion into Materials Science and Nanobiotechnology

Fmoc-protected amino acids and short peptides have a remarkable ability to self-assemble into well-ordered nanostructures, such as nanofibers and hydrogels. nih.govnih.gov The incorporation of Fmoc-L-2-Bromophenylalanine into these self-assembling systems offers a unique opportunity to create novel biomaterials with tunable properties and functionalities. The aromatic phenyl ring contributes to the π-π stacking interactions that drive the self-assembly process. nih.gov

The bromine atom can be utilized to further modify these self-assembled materials. For instance, cross-coupling reactions could be used to introduce specific ligands, drugs, or imaging agents onto the surface of the nanofibers or within the hydrogel matrix. This would allow for the development of "smart" biomaterials for applications in drug delivery, tissue engineering, and diagnostics. nih.gov

In the field of nanobiotechnology, peptides containing Fmoc-L-2-Bromophenylalanine could be used to create functionalized nanoparticles or to pattern surfaces with specific chemical moieties. The ability to control the self-assembly process and to subsequently modify the resulting nanostructures opens up exciting possibilities for the bottom-up fabrication of complex and functional nanoscale devices. dovepress.com

Table 3: Applications in Materials Science and Nanobiotechnology

Application AreaRole of Fmoc-L-2-BromophenylalaninePotential Product
BiomaterialsComponent of self-assembling peptides.Functionalized hydrogels for drug delivery and tissue engineering. nih.gov
NanobiotechnologyBuilding block for creating functionalized nanostructures.Patterned surfaces and functionalized nanoparticles.

Addressing Challenges in Synthetic Efficiency and Scalability

While Fmoc-L-2-Bromophenylalanine is a valuable tool in peptide synthesis, its incorporation into peptide chains can present certain challenges, particularly in terms of synthetic efficiency and scalability. The bulky nature of the Fmoc protecting group and the bromophenyl side chain can sometimes lead to incomplete coupling reactions and the formation of deletion sequences, especially in long or difficult peptide sequences. nih.gov

Future research will likely focus on optimizing the coupling conditions for Fmoc-L-2-Bromophenylalanine, including the use of more efficient coupling reagents and additives to minimize side reactions such as aspartimide formation. nih.gov The development of novel solid supports and linkers that improve the solvation of the growing peptide chain could also enhance the efficiency of the synthesis.

For large-scale production of peptides containing 2-bromophenylalanine, issues of cost and the environmental impact of the solvents and reagents used in solid-phase peptide synthesis (SPPS) become more significant. The development of more sustainable and cost-effective synthetic methods, such as liquid-phase peptide synthesis or the use of greener solvents, will be crucial for the industrial application of these peptides.

Table 4: Challenges and Potential Solutions in Synthesis

ChallengePotential Solution
Incomplete Coupling ReactionsOptimization of coupling reagents and conditions.
Aspartimide FormationUse of specialized additives and protecting groups. nih.gov
Scalability and CostDevelopment of liquid-phase synthesis and greener solvent systems.

Potential in Advanced Chemical Probes for Biological Systems

The unique chemical reactivity of the bromine atom in Fmoc-L-2-Bromophenylalanine makes it an excellent precursor for the development of advanced chemical probes to study biological systems. These probes can be designed to interact with specific cellular targets and report on their activity or location through various signaling mechanisms. nih.gov

One exciting avenue is the development of photo-crosslinking probes. By converting the bromo-phenyl group into a photoactivatable moiety, such as a diazirine, it is possible to create peptides that can be covalently cross-linked to their binding partners upon irradiation with UV light. sigmaaldrich.comnih.gov This technique is invaluable for identifying and mapping protein-protein interactions in living cells.

Furthermore, the bromine atom can serve as a handle for the attachment of fluorophores or other reporter groups, leading to the creation of fluorescent probes for imaging and sensing applications. rsc.orgmdpi.com For example, a peptide containing 2-bromophenylalanine could be designed to bind to a specific enzyme, and upon modification with a fluorophore, could be used to visualize the enzyme's activity in real-time. The development of probes with near-infrared (NIR) fluorescence would be particularly advantageous for in vivo imaging due to the reduced background autofluorescence and deeper tissue penetration of NIR light. mdpi.com

Table 5: Applications in Advanced Chemical Probes

Probe TypeModification of 2-BromophenylalanineApplication
Photo-crosslinking ProbesConversion to a photoactivatable group (e.g., diazirine). sigmaaldrich.comMapping protein-protein interactions. nih.gov
Fluorescent ProbesAttachment of a fluorophore. rsc.orgImaging and sensing of biological molecules and processes. mdpi.comnih.gov

Q & A

Q. What are the standard protocols for incorporating Fmoc-L-2-Bromophenylalanine into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Fmoc-L-2-Bromophenylalanine is integrated into SPPS using Fmoc deprotection (e.g., 20% piperidine in DMF) followed by coupling with activators like HBTU/HOBt and DIPEA in DMF. Post-synthesis, reverse-phase HPLC (C18 columns, acetonitrile/water gradients) is used for purification. Ensure monitoring via ninhydrin or Kaiser tests for coupling efficiency .

Q. How is the purity of Fmoc-L-2-Bromophenylalanine validated in peptide synthesis workflows?

  • Methodological Answer : Analytical techniques include:
  • TLC : Use silica gel plates with mobile phases like chloroform/methanol/acetic acid (85:10:5) to monitor reaction progress.
  • HPLC : Employ C18 columns with UV detection at 265 nm (Fmoc absorption) to assess purity (>98% recommended for reproducibility) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ for Fmoc-L-2-Bromophenylalanine: ~438.3 g/mol) .

Q. What safety precautions are critical when handling Fmoc-L-2-Bromophenylalanine?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store at 0–4°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for Fmoc-L-2-Bromophenylalanine’s conformational stability?

  • Methodological Answer :
  • Structural Analysis : Compare NMR (e.g., 1H/13C) data with DFT-optimized structures to validate side-chain conformations.
  • Functional Assays : Test peptide bioactivity (e.g., binding affinity) to correlate structural predictions with functional outcomes.
  • Cross-Validation : Use circular dichroism (CD) to assess secondary structure alignment with computational models .

Q. What strategies mitigate steric hindrance during the incorporation of Fmoc-L-2-Bromophenylalanine into β-sheet-rich peptides?

  • Methodological Answer :
  • Solvent Optimization : Use DMSO or DMF with 0.1% LiCl to enhance solubility of bulky residues.
  • Coupling Activators : Replace HBTU with COMU for improved efficiency in sterically demanding environments.
  • Stepwise Elongation : Extend reaction times (2–4 hours) and use double couplings for challenging sequences .

Q. How can the bromine atom in Fmoc-L-2-Bromophenylalanine be leveraged for post-synthetic modifications?

  • Methodological Answer :
  • Click Chemistry : Perform Sonogashira coupling with terminal alkynes to introduce fluorophores or biotin tags.
  • Cross-Coupling Reactions : Use Suzuki-Miyaura reactions with arylboronic acids to diversify side-chain functionality.
  • Photocatalysis : Apply UV light (254 nm) for site-specific bromine abstraction in peptide macrocyclization .

Q. What analytical approaches differentiate Fmoc-L-2-Bromophenylalanine from its regioisomers (e.g., 3- or 4-bromo derivatives)?

  • Methodological Answer :
  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers.
  • 2D NMR : Analyze NOESY correlations to confirm bromine positioning on the phenyl ring.
  • X-ray Crystallography : Resolve crystal structures of peptide derivatives for unambiguous regiochemical assignment .

Q. How does the bromine substituent influence the aggregation behavior of Fmoc-L-2-Bromophenylalanine in self-assembling peptides?

  • Methodological Answer :
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radii to assess aggregation kinetics.
  • TEM/SEM : Image fibril morphology under varying pH (e.g., 4–9) and ionic strength conditions.
  • Thioflavin T Assays : Quantify β-sheet content to correlate bromine’s electronic effects with amyloidogenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.